2-Ethyl-5-nitroindazole

Übersicht

Beschreibung

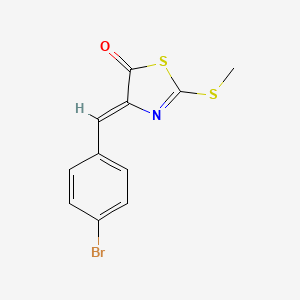

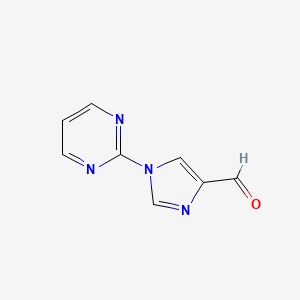

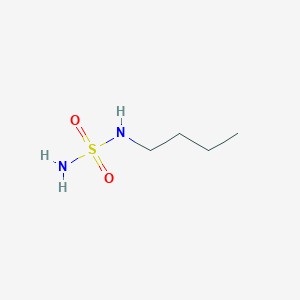

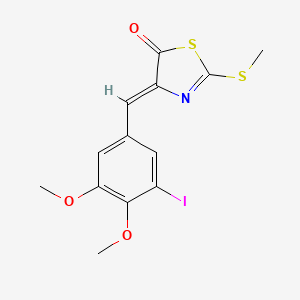

2-Ethyl-5-nitroindazole is a chemical compound that has been studied for its potential applications . It is an organic compound that contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .

Synthesis Analysis

The synthesis of 2-Ethyl-5-nitroindazole involves a reaction of 2-methyl-4-nitroaniline with sodium nitrite in acetic acid. The reaction is stirred at room temperature for 72 hours .Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-nitroindazole is characterized by a total of 24 bonds. These include 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Ethyl-5-nitroindazole is a part of the diazine alkaloid scaffold, which is a widespread two-nitrogen containing compound in nature . These compounds have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthetic Approaches

2-Ethyl-5-nitroindazole can be synthesized by allowing 2-ethyl-5-nitroaniline to react with sodium nitrite in glacial acetic acid . This synthetic approach is used in preparing pharmacologically active decorated diazines .

Multitargeted Inhibitor for Lung Cancer

5-nitroindazole, a compound related to 2-Ethyl-5-nitroindazole, has been identified as a multitargeted inhibitor for CDK and transferase kinase in lung cancer . It potentially can treat lung cancer by targeting multiple proteins that control cell division and growth hormone mediates simultaneously .

Drug-likeness and Pharmacokinetics

The drug-likeness of 5-nitroindazole was evaluated using various descriptors and pharmacokinetic properties like predicted octanol/water partition coefficient (QPlogPo/w), predicted aqueous solubility (QPlogPo/w), predicted apparent Caco-2 permeability (QPPCaco), predicted brain/blood partition coefficient (QPlogBB), Lipinski’s rule of 5, and others . These properties are crucial in determining the drug’s absorption, distribution, metabolism, and excretion (ADME) in the body .

Inhibitor of Cyclo-oxygenase-2 (COX-2)

Indazoles, a class of compounds that include 2-Ethyl-5-nitroindazole, have been investigated for their effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis . One such compound, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB, 5), was found to be a novel inhibitor of cyclo-oxygenase-2 (COX-2) .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Ethyl-5-nitroindazole primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

2-Ethyl-5-nitroindazole interacts with NOS by inhibiting its activity This inhibition prevents the synthesis of NO, leading to changes in cellular signaling pathways that rely on NO

Biochemical Pathways

The inhibition of NOS by 2-Ethyl-5-nitroindazole affects various biochemical pathways. NO plays a crucial role in several physiological processes, including vasodilation, immune defense, and neurotransmission . By inhibiting NOS, 2-Ethyl-5-nitroindazole can potentially influence these pathways, although the specific downstream effects are dependent on the cellular context and require further investigation.

Pharmacokinetics

It has been shown to satisfy the admet (absorption, distribution, metabolism, excretion, toxicity) criteria, indicating its potential as a drug candidate

Result of Action

The molecular and cellular effects of 2-Ethyl-5-nitroindazole’s action are largely dependent on its inhibition of NOS and the subsequent reduction in NO production. This can lead to changes in cellular signaling and potentially influence various physiological processes. For instance, in the context of lung cancer, 2-Ethyl-5-nitroindazole has been identified as a multitargeted inhibitor that can potentially treat the disease by targeting multiple proteins that control cell division and growth hormone mediates simultaneously .

Eigenschaften

IUPAC Name |

2-ethyl-5-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQCKGUIXULLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5228-50-2 | |

| Record name | 2-Ethyl-5-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)

![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)